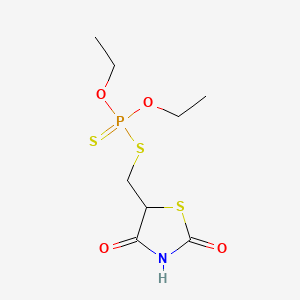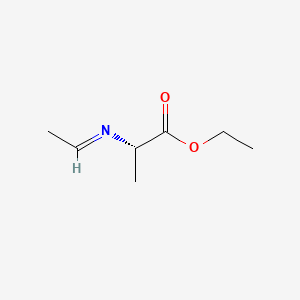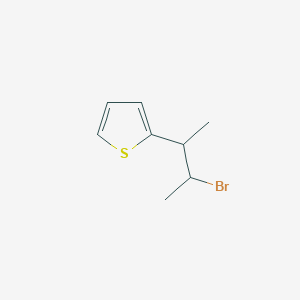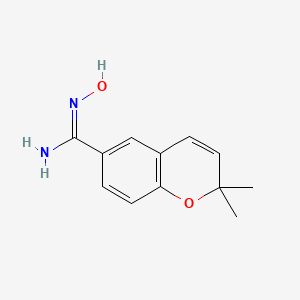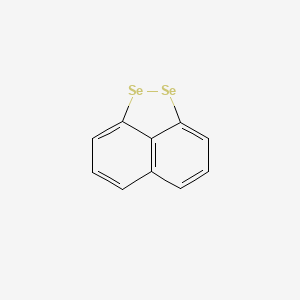
Naphtho(1,8-cd)-1,2-diselenole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho(1,8-cd)-1,2-diselenole is a heterocyclic compound containing selenium atoms. It is part of a broader class of compounds known as naphthalenes, which are characterized by their fused ring structures. The presence of selenium atoms in the compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,8-cd)-1,2-diselenole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of lithiated naphtho(1,8-cd)-1,2-dithiole with selenium reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho(1,8-cd)-1,2-diselenole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to lower oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the selenium atoms or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while reduction can produce selenides. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
Naphtho(1,8-cd)-1,2-diselenole has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex selenium-containing compounds.
Biology: The compound’s unique properties make it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds has shown potential in developing new drugs, particularly for their antioxidant and anticancer properties.
Industry: This compound can be used in the development of advanced materials, such as semiconductors and catalysts
Wirkmechanismus
The mechanism by which Naphtho(1,8-cd)-1,2-diselenole exerts its effects involves interactions with molecular targets and pathways. Selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho(1,8-cd)-1,2-dithiole: A sulfur analog of Naphtho(1,8-cd)-1,2-diselenole, with similar structural features but different chemical properties due to the presence of sulfur instead of selenium.
Naphtho(2,1-d)oxazoles: Compounds with oxygen and nitrogen atoms in the heterocyclic ring, exhibiting different reactivity and applications compared to selenium-containing compounds.
Uniqueness
This compound is unique due to the presence of selenium atoms, which impart distinct redox properties and biological activities. This makes it particularly valuable in research areas exploring the roles of selenium in health and disease, as well as in the development of advanced materials with specific electronic and catalytic properties .
Eigenschaften
CAS-Nummer |
36579-71-2 |
|---|---|
Molekularformel |
C10H6Se2 |
Molekulargewicht |
284.1 g/mol |
IUPAC-Name |
2,3-diselenatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6Se2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
InChI-Schlüssel |
NRSKRAWCDYQPHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)[Se][Se]C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)
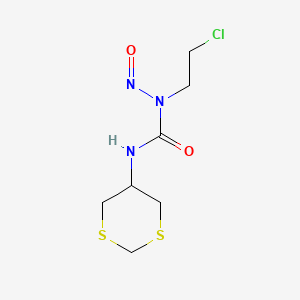
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)
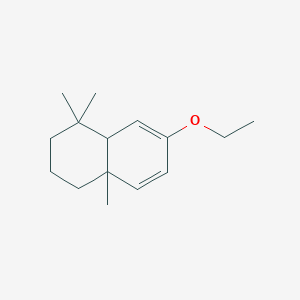

![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)
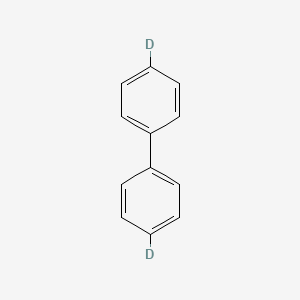
![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)
![2,2'-[2,6-Pyridinediylbis(oxy)]diethanamine](/img/structure/B13830669.png)

